Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
A study focused on the synthesis of new organic compounds based on 8-hydroxyquinoline, similar in structure to the requested compound, demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These compounds, including variations with tert-butyl groups, were identified as mixed-type inhibitors, with adsorption following Langmuir adsorption isotherm. The research combined electrochemical measurements, UV-visible spectroscopy, and surface morphological analysis through SEM, supported by DFT calculations and Monte Carlo simulation to establish a molecular structure-inhibition efficiency relationship (Faydy et al., 2019).
Alzheimer’s Disease Treatment
Research into conjugates of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene (BHT) for Alzheimer's disease treatment revealed that these compounds are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE. This study underscores the potential of such compounds, featuring tert-butyl groups, in developing therapeutics for Alzheimer’s disease, highlighting their high antioxidant activity and promising pharmacological profiles (Makhaeva et al., 2020).
Synthetic Methodologies
Research on palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions showed the ability to synthesize diverse quinoline derivatives, including those involving tert-butyl groups as N-nucleophiles. This study illustrates the flexibility of palladium-catalyzed synthesis techniques in modifying quinoline structures, potentially including the synthesis of compounds structurally related to the query compound (Takács et al., 2011).
Catalytic and Synthetic Applications
Investigations into novel tert-butoxycarbonylation reagents highlighted the utility of compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) in the tert-butoxycarbonylation of acidic proton-containing substrates. Such research underlines the importance of tert-butyl based compounds in facilitating chemoselective reactions under mild conditions, contributing to advancements in synthetic organic chemistry (Saito et al., 2006).
Mechanism of Action
properties
IUPAC Name |
tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h12,17H,4-11H2,1-3H3/t12-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNBQHSQDCOVFO-SWLSCSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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